molecular formula C11H8KNO2 B2417984 Potassium 2-(quinolin-4-yl)acetate CAS No. 2007920-48-9

Potassium 2-(quinolin-4-yl)acetate

Cat. No.: B2417984
CAS No.: 2007920-48-9
M. Wt: 225.288
InChI Key: OYHMTOQCWIUKOA-UHFFFAOYSA-M
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Description

Potassium 2-(quinolin-4-yl)acetate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(quinolin-4-yl)acetate typically involves the reaction of quinoline derivatives with potassium acetate. One common method is the alkylation of quinoline with chloroacetic acid, followed by neutralization with potassium hydroxide to form the potassium salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium 2-(quinolin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Potassium 2-(quinolin-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 2-(quinolin-4-yl)acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The compound may also modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

    Quinoline-4-carboxylic acid: Shares a similar quinoline core but differs in the functional group.

    Quinoline-4-ylmethanol: A reduced form of the compound with different chemical properties.

    Quinoline-4-yl acetate: Similar structure but lacks the potassium ion.

Uniqueness: Potassium 2-(quinolin-4-yl)acetate is unique due to its potassium salt form, which can influence its solubility and reactivity compared to other quinoline derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

potassium;2-quinolin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2.K/c13-11(14)7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHMTOQCWIUKOA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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